![molecular formula C10H11NO2 B1523059 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine CAS No. 1038388-99-6](/img/structure/B1523059.png)

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine

Vue d'ensemble

Description

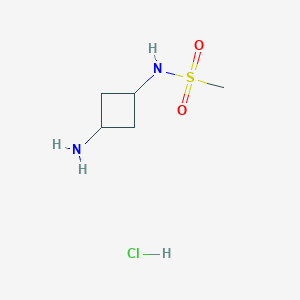

“1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” is a chemical compound that contains a total of 26 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a été étudié pour son potentiel dans le traitement du cancer. Une étude a conçu et synthétisé des dérivés de 1-benzo[1,3]dioxol-5-yl-indoles, qui ont montré une activité anticancéreuse prometteuse contre les lignées cellulaires cancéreuses de la prostate, du pancréas et de la leucémie lymphoblastique aiguë. Les dérivés ont démontré la capacité d'induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Traitement de la mucoviscidose

Les dérivés de 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine ont été identifiés comme des modulateurs des transporteurs ABC (ATP-binding cassette). Ces transporteurs sont importants dans le traitement de la mucoviscidose, une maladie génétique qui affecte les poumons et le système digestif. Moduler ces transporteurs peut aider à gérer la maladie .

Propriétés antimicrobiennes

Des recherches ont montré que le noyau benzodioxole, qui fait partie de la structure du composé, peut être utilisé pour créer des composés dotés de propriétés antimicrobiennes. Cette application est cruciale dans le développement de nouveaux traitements contre les infections bactériennes, en particulier face à la résistance croissante aux antibiotiques .

Agent de lutte contre la schistosomiase

Les dérivés du composé ont été étudiés pour leur efficacité contre la schistosomiase, une maladie parasitaire causée par des vers plats trématodes. Cette application est particulièrement pertinente dans les régions tropicales où la maladie est endémique .

Gestion de l'épilepsie

Les scientifiques ont également exploré l'utilisation de ce composé dans la gestion de l'épilepsie. Le noyau benzodioxole a été utilisé pour développer des composés innovants qui pourraient potentiellement contrer les effets de l'épilepsie .

Soulagement de la douleur

Le composé a été étudié pour son potentiel à soulager la douleur. Il s'agit d'un domaine de recherche important, étant donné la recherche continue de nouveaux analgésiques qui ne présentent pas le risque de dépendance associé à de nombreux médicaments antidouleur actuels .

Traitement de la tuberculose

Compte tenu des propriétés antimicrobiennes du composé, il a été envisagé pour une utilisation dans la lutte contre la tuberculose. Cette application est essentielle, étant donné que la tuberculose reste l'une des principales causes de décès par maladies infectieuses dans le monde .

Effets inotropes et vasodilatateurs

Un composé bioactif de cette classe, nommé LASSBio-294, a montré des effets inotropes et vasodilatateurs, qui sont bénéfiques dans le traitement des maladies cardiaques. Cela indique les applications cardiovasculaires potentielles du composé .

Mécanisme D'action

Target of Action

The primary targets of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine are ATP-Binding Cassette Transporters . These transporters play a crucial role in cellular processes by transporting various molecules across the intracellular and extracellular membranes .

Mode of Action

This compound acts as a modulator of ATP-Binding Cassette Transporters . It interacts with these transporters, influencing their function and leading to changes in the transport of molecules across the cell membranes .

Biochemical Pathways

The compound’s interaction with ATP-Binding Cassette Transporters affects various biochemical pathways. For instance, it has been shown to have anticancer activity against various cancer cell lines . This is achieved through its interaction with microtubules and their component protein, tubulin . By modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, it causes mitotic blockade and cell apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . These effects contribute to its anticancer activity .

Analyse Biochimique

Biochemical Properties

1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine plays a significant role in biochemical reactions, particularly in the modulation of ATP-binding cassette transporters. These transporters are crucial for the transport of various molecules across cellular membranes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells, cause cell cycle arrest, and modulate the expression of genes involved in cell proliferation and survival . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target proteins and enzymes, altering their conformation and activity. This binding can result in the inhibition of certain enzymes, thereby affecting the metabolic pathways they are involved in . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, it has been shown to influence the metabolism of certain amino acids and nucleotides, thereby affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and influence their activity . This localization is crucial for its function, as it needs to be in the right cellular compartment to exert its effects on cellular processes.

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVKWJVDVINCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)

![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)

![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)

![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)